

Unraveling Protein Interactions: A Detailed Protocol for Co-Immunoprecipitation with JIP

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Compound of Interest

Compound Name: *TI-Jip*

Cat. No.: *B612415*

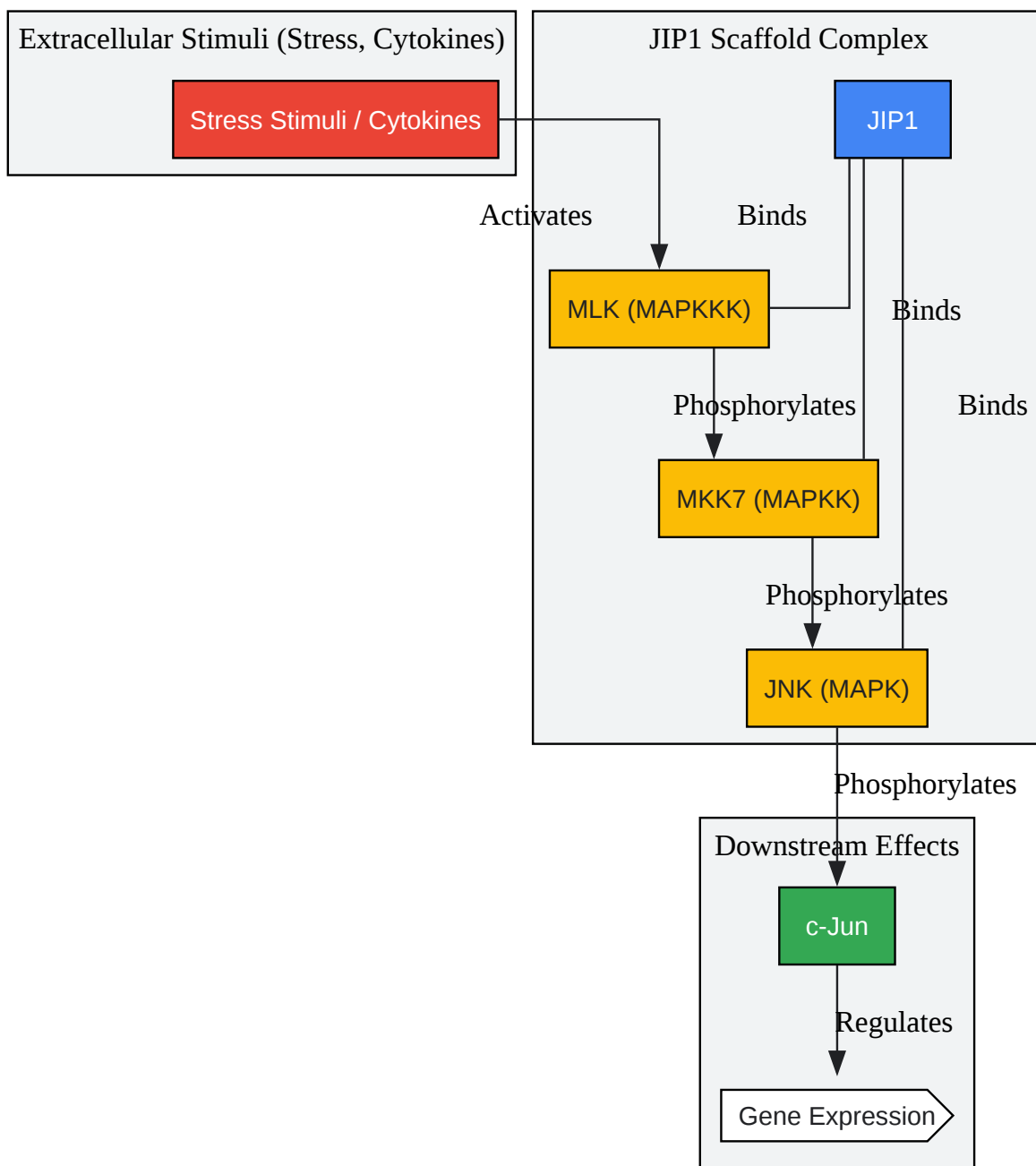
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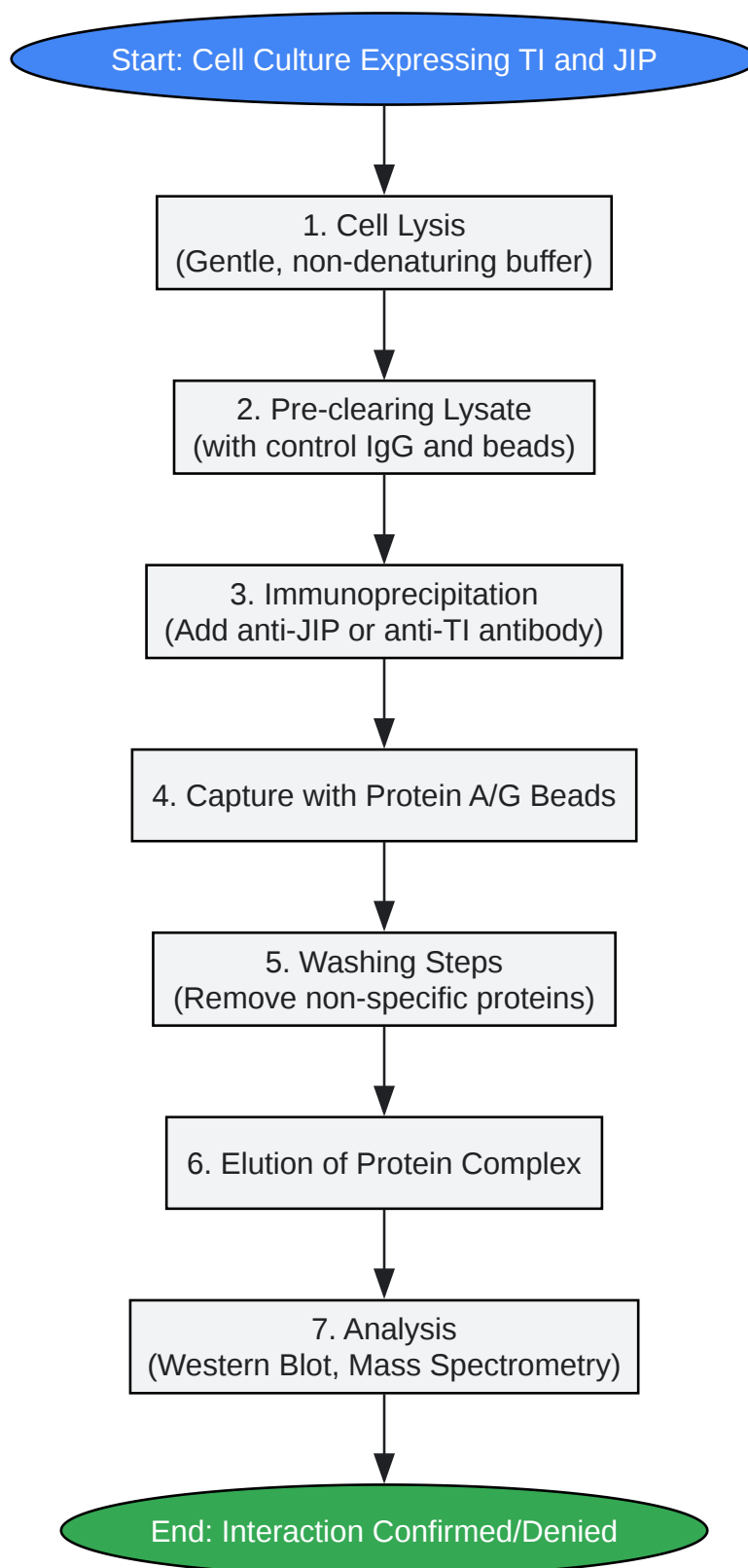
For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for performing co-immunoprecipitation (Co-IP) to investigate the interaction between a target protein of interest (TI) and the c-Jun N-terminal kinase (JNK)-interacting protein (JIP). JIP proteins are crucial scaffold proteins that assemble components of the JNK signaling pathway, playing a pivotal role in cellular responses to stress, neuronal function, and development.^{[1][2][3][4]} Understanding the interactions of JIP with other proteins is essential for elucidating its role in various signaling cascades and for the development of novel therapeutics.

JIP Signaling Pathway

JIP proteins function as molecular scaffolds, bringing together key components of the JNK mitogen-activated protein kinase (MAPK) cascade.^[1] This scaffolding function facilitates efficient and specific signal transmission. The core JIP-mediated signaling module involves the sequential activation of a MAPKKK (e.g., MLK), a MAPKK (MKK7), and a MAPK (JNK). The assembled complex ensures the targeted phosphorylation and activation of JNK, which in turn phosphorylates various downstream substrates, including transcription factors like c-Jun, to regulate gene expression and other cellular processes.





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